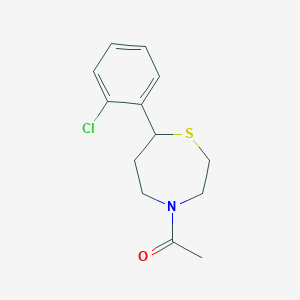

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position and an ethanone moiety at the 4-position (Figure 1). The thiazepane ring system, which contains both sulfur and nitrogen atoms, contributes to its unique electronic and steric properties, making it a candidate for exploration in medicinal and agrochemical research.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNOS/c1-10(16)15-7-6-13(17-9-8-15)11-4-2-3-5-12(11)14/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSAPBGZTDSFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 1,4-thiazepane-4-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The final product is isolated and purified using techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Amino derivatives and thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

The thiazepane structure is associated with neuroactive properties. Compounds similar to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone have been studied for their potential effects on neurotransmitter systems, which could lead to the development of new treatments for neurological disorders such as anxiety and depression. The incorporation of the chlorophenyl group may enhance the binding affinity to specific receptors involved in these conditions.

2. Antimicrobial Activity:

Research has indicated that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may contribute to enhanced activity against various pathogens, making this compound a potential candidate for developing new antibiotics or antifungal agents.

3. Anticancer Research:

Preliminary studies suggest that compounds containing thiazepane rings can inhibit cancer cell proliferation. The unique structural features of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone may allow it to interfere with cellular pathways associated with tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazepane derivatives similar to 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone:

-

Neuropharmacological Studies:

A case study examining the effects of thiazepane derivatives on anxiety models in rodents showed promising results, indicating potential anxiolytic properties that warrant further investigation . -

Antimicrobial Efficacy:

A comparative study on various thiazepane compounds highlighted their effectiveness against specific bacterial strains, suggesting that modifications in their structure could enhance their antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

In contrast, clomazone (isoxazolidinone) and benzofenap (pyrazole) feature rigid five-membered rings, which may limit their binding modes.

However, the ethanone moiety in the target compound may enhance solubility compared to clomazone’s methyl groups. The imidazolidinone derivative () introduces a 4-fluorophenyl group, which could improve metabolic stability or target affinity compared to the parent compound.

Activity Hypotheses: Thiazepane derivatives are less explored in agrochemistry compared to isoxazolidinones or pyrazoles. However, the sulfur atom in thiazepane may interact with metal ions in enzyme active sites, offering a unique mode of action.

Physicochemical and Pharmacokinetic Considerations

Table 2: Hypothetical Physicochemical Properties (Predicted)

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | PSA (Ų) |

|---|---|---|---|

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone | 281.78 | 2.8 | 45.6 |

| Clomazone | 239.72 | 3.1 | 38.2 |

| Benzofenap | 447.29 | 4.5 | 75.9 |

- Lipophilicity : The target compound’s predicted logP (~2.8) is lower than clomazone’s (3.1), suggesting improved water solubility, which may enhance foliar absorption in pesticidal applications.

Biological Activity

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound belonging to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen. The presence of a 2-chlorophenyl group and an ethanone moiety contributes to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Biological Activity Overview

Research into the biological activity of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone has highlighted several key areas:

Antimicrobial Activity

Studies have shown that thiazepane derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. For instance, preliminary tests indicate that it may inhibit enzymes critical for microbial survival, although specific enzymes remain to be identified.

The proposed mechanism of action involves the compound binding to specific molecular targets within microbial cells. This binding could disrupt essential biochemical processes such as protein synthesis or cell wall formation, leading to cell death. The presence of the thiazepane ring is thought to enhance the compound's ability to penetrate cell membranes.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives, including 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)ethanone, demonstrated that these compounds exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies assessed the effects of the compound on human cancer cell lines. Results indicated that at concentrations above 100 µM, the compound exhibited cytotoxic effects on HeLa and MCF-7 cell lines, suggesting potential applications in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.